cis-3-Octene

Descripción general

Descripción

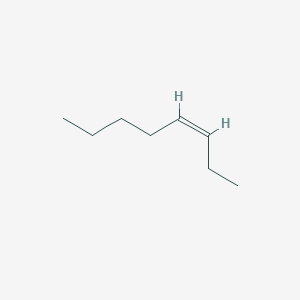

cis-3-Octene is a geometric isomer of an octene, which is an eight-carbon alkene with a double bond. The "cis" designation indicates that the two hydrogen atoms adjacent to the double bond are on the same side of the molecule. This configuration can have significant effects on the chemical and physical properties of the molecule compared to its "trans" counterpart, where the hydrogens are on opposite sides.

Synthesis Analysis

The synthesis of molecules similar to cis-3-octene often involves strategies that ensure the correct geometric configuration. For example, the synthesis of cis-bicyclo[3.3.0]octenes is achieved through a cascade reaction process involving carbolithiation and electrocyclization, which allows for the construction of complex structures with the desired cis-configuration . Similarly, the synthesis of cis-2,5-diaminobicyclo[2.2.2]octane as a scaffold for asymmetric catalysis demonstrates the importance of maintaining the cis-configuration for the efficiency and stereoselectivity of the catalytic process .

Molecular Structure Analysis

The molecular structure of cis-3-octene would be characterized by the presence of a double bond between the third and fourth carbon atoms, with the hydrogen atoms on the same side of the double bond. This cis-configuration can influence the molecule's reactivity and interaction with other chemical species. For instance, the cis-configuration is energetically more favorable in certain trinuclear mixed valence Co(II/III) complexes, which has implications for their catalytic activities .

Chemical Reactions Analysis

cis-3-Octene, like other alkenes, can participate in various chemical reactions, including addition reactions where the double bond is broken and new atoms or groups are added to the carbon atoms. The cis-configuration can affect the outcome of these reactions. For example, the cis-bicyclo[3.3.0]octane-3,7-dione reacts with carbon disulfide and a strong base to form racemic mixtures of 2-dialkylthio-methylene compounds, demonstrating the reactivity of the cis-configuration in complex organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-octene would be influenced by its molecular structure. The cis-configuration can lead to different boiling points, melting points, and solubilities compared to the trans-isomer. For instance, the melting points of cis- and trans-octadecenoic acids exhibit alternating patterns, which can be attributed to the differences in molecular geometry . Additionally, the cis-configuration can affect the molecule's spectroscopic properties, as seen in the case of cis-1,2-bis(octaethylporphyrinyl)ethylene, where the UV-vis and 1H NMR spectra are distinct from those of ordinary porphyrins .

Aplicaciones Científicas De Investigación

Application in Industrial Chemistry

- Summary of the Application: Cis-3-Octene is used as a raw material in various industrial processes. One such process involves the transformation of 1,3-butadiene using homogeneous catalysts . This process is significant in the chemical industry due to the abundance and relatively low cost of 1,3-butadiene.

- Methods of Application or Experimental Procedures: The process involves the use of palladium-catalyzed telomerizations. This method allows for the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles. This can be used for the synthesis of 1-octene, 1-octanol, and various lactones . Additionally, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .

- Results or Outcomes: The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . The outcomes of these processes are valuable chemicals that can be used in various industrial applications.

Thermophysical Property Datafile for Process Simulators

- Summary of the Application: Cis-3-Octene’s thermophysical properties can be used in process simulators like Aspen Plus . These simulators are used in the design, optimization, and troubleshooting of chemical processes.

- Methods of Application or Experimental Procedures: The thermophysical properties of cis-3-Octene, such as its boiling point, melting point, heat capacity, and thermal conductivity, are input into the simulator. The simulator then uses these properties to predict the behavior of a chemical process .

- Results or Outcomes: The use of cis-3-Octene’s thermophysical properties in process simulators can lead to more efficient and optimized chemical processes .

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

- Summary of the Application: The thermodynamic data of cis-3-Octene’s free radicals can be used in the study of oxidation, combustion, and thermal cracking kinetics .

- Methods of Application or Experimental Procedures: The thermodynamic data of cis-3-Octene’s free radicals, such as their enthalpy, entropy, and Gibbs free energy, are used in the study of these reactions. These data can be obtained through experimental measurements or theoretical calculations .

- Results or Outcomes: The use of cis-3-Octene’s free radicals thermodynamic data can provide insights into the mechanisms of oxidation, combustion, and thermal cracking reactions .

Quantum Tools for IR Spectra Interpretation

- Summary of the Application: The molecular structure of cis-3-Octene can be analyzed using quantum tools for IR spectra interpretation . This is useful in identifying the compound and studying its properties.

- Methods of Application or Experimental Procedures: The IR spectrum of cis-3-Octene is obtained using an IR spectrometer. The spectrum is then analyzed using quantum tools to interpret the vibrational modes of the molecule .

- Results or Outcomes: The use of quantum tools for IR spectra interpretation provides detailed information about the molecular structure of cis-3-Octene .

Instant Access to Molecular Orbitals

- Summary of the Application: The molecular orbitals of cis-3-Octene can be studied for various applications, such as understanding its reactivity, stability, and electronic properties .

- Methods of Application or Experimental Procedures: The molecular orbitals of cis-3-Octene are calculated using quantum chemical methods. These orbitals can then be visualized and analyzed .

- Results or Outcomes: The study of molecular orbitals provides insights into the electronic structure of cis-3-Octene, which can be used to predict its behavior in chemical reactions .

Safety And Hazards

Cis-3-Octene is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources . Containers should be kept tightly closed, and non-sparking tools should be used . In case of contact with skin or eyes, immediate medical attention is required .

Relevant Papers

The relevant papers retrieved include a study on the remote steric differentiation of cis/trans alkene coordination in copper (i) complexes of aryl-substituted bis (2-pyridyl)amine . This study provides valuable insights into the behavior of cis-3-Octene in complex chemical systems.

Propiedades

IUPAC Name |

(Z)-oct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTDZYMMFQCTEO-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872998 | |

| Record name | (Z)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Octene | |

CAS RN |

14850-22-7 | |

| Record name | (3Z)-3-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Y81HN91L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)